5-Benzoylisoquinoline

Heterocyclic Chemistry Reaction Mechanisms Aryl Migration

5-Benzoylisoquinoline provides a unique 5-substituted scaffold with distinct reactivity vs. 1-benzoyl isomers, forming phthalazinone derivatives under basic conditions. Essential for SAR studies in anti-trypanosomal research and as a mechanistic control in heterocyclic rearrangements. Procure ≥95% purity grade for reproducible chemical biology and medicinal chemistry applications.

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 1270739-12-2
Cat. No. B1526971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoylisoquinoline
CAS1270739-12-2
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H
InChIKeyDOZLCLPBMORBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoylisoquinoline (CAS 1270739-12-2): A Defined Scaffold for Chemical Probe Development


5-Benzoylisoquinoline is a synthetic, aroylated heterocyclic compound with the IUPAC name isoquinolin-5-yl(phenyl)methanone . Its molecular formula is C16H11NO, and it has a molecular weight of 233.26 g/mol . Unlike the more common 1-substituted benzoylisoquinoline derivatives, the benzoyl group at the 5-position on the isoquinoline ring defines its unique chemical behavior and distinguishes it as a specific scaffold for chemical biology and medicinal chemistry applications [1]. The compound is typically supplied with a purity of 95% .

5-Benzoylisoquinoline: Why Positional Isomers Are Not Interchangeable


The substitution of 5-Benzoylisoquinoline with a different positional isomer, such as 1-benzoyl or 4-benzoyl derivatives, is not scientifically justifiable due to marked differences in chemical reactivity and resulting synthetic outcomes. A key study demonstrated that while the closely related 2-aroylquinoxalines undergo an aryl migration under basic conditions (NaOH in DMSO), 5-benzoylisoquinoline follows a distinct reaction pathway, yielding a phthalazinone derivative . This divergent reactivity is directly attributed to the position of the nitrogen atom in the isoquinoline ring, confirming that the 5-benzoyl substitution pattern confers unique and non-interchangeable chemical properties. Furthermore, computational analyses have shown that benzoylisoquinolines occupy a sparse and novel region of chemical space, underscoring that even minor structural modifications can lead to significant shifts in biological activity and target engagement profiles [1].

Quantitative Differentiation Evidence for 5-Benzoylisoquinoline (CAS 1270739-12-2)


Chemoselectivity and Reaction Pathway Divergence vs. 2-Aroylquinoxalines

In a comparative study of aroylated heterocycles, 5-benzoylisoquinoline (1) displayed a reaction outcome distinct from the related 2-aroylquinoxaline class. Under identical reaction conditions (NaOH in DMSO), 2-aroylquinoxalines undergo an aryl migration. In contrast, 5-benzoylisoquinoline does not undergo aryl migration but instead reacts to form 4-benzoyl-1(2H)-phthalazinone . This demonstrates that the specific heterocyclic core and substitution pattern of 5-benzoylisoquinoline dictate a unique and predictable chemical fate.

Heterocyclic Chemistry Reaction Mechanisms Aryl Migration

Chemical Space Novelty of Benzoylisoquinoline Scaffolds

A computational chemical space projection of 3-benzoylisoquinolone derivatives against 3067 structures with known anti-trypanosomal activity from the ChEMBL database revealed that these compounds occupy a sparsely populated region of chemical space [1]. This analysis, which was performed using structural and inhibition data from functional assays, indicates that the benzoylisoquinoline core is a novel scaffold with potential for development as a new class of trypanocidals, distinct from existing agents [1].

Chemical Space Analysis Drug Discovery Scaffold Diversity

Recommended Research Applications for 5-Benzoylisoquinoline


Use as a Substrate in Mechanistic Studies of Aryl Migration Reactions

5-Benzoylisoquinoline serves as a specific negative control or a tool to study the structural determinants of aryl migration. Its distinct reactivity in NaOH/DMSO, forming a phthalazinone instead of undergoing migration, makes it a valuable substrate for comparative mechanistic investigations into heterocyclic rearrangements . This can help define the scope and limitations of synthetic methodologies.

Core Scaffold for the Design of Novel Anti-Parasitic Agents

Based on evidence that related 3-benzoylisoquinolones occupy a novel region of anti-trypanosomal chemical space, 5-benzoylisoquinoline is a compelling starting point for structure-activity relationship (SAR) studies. Researchers can use this core to design and synthesize a library of derivatives aimed at exploring new pharmacophores for treating Chagas disease and other parasitic infections [1].

Building Block for the Synthesis of Diverse Chemical Probes

The unique 5-substitution pattern and distinct reactivity of this compound make it a strategic building block for constructing more complex molecular architectures. Its ability to undergo reactions orthogonal to other isoquinoline isomers allows chemists to incorporate it into designed sequences for synthesizing chemical probes or natural product-like molecules where precise regiochemical control is essential .

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